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Compound of Interest

Compound Name: 2-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B1364111

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-
sulfamoylbenzoic Acid

Introduction

2-Methyl-5-sulfamoylbenzoic acid (CsHoNO4S) is a substituted aromatic compound with a
molecular weight of 215.23 g/mol .[1] Its structure, featuring a carboxylic acid, a methyl group,
and a sulfamoyl group (-SOz2NHz) on a benzene ring, makes it a molecule of interest in
medicinal chemistry and organic synthesis. A thorough understanding of its chemical structure
is paramount for its application, and this is achieved through the synergistic use of modern
spectroscopic techniques.

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-
Methyl-5-sulfamoylbenzoic acid, including Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The
document is structured to provide not only the spectral data but also the underlying principles
of interpretation and detailed, field-proven protocols for data acquisition. The insights herein are
intended for researchers, scientists, and professionals in drug development who require a
robust understanding of this compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic
molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-5-
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sulfamoylbenzoic acid, *H and 3C NMR provide a detailed map of the proton and carbon
framework, respectively.

Proton (*H) NMR Spectroscopy

IH NMR spectroscopy provides information on the number of different types of protons, their
electronic environments, and their proximity to other protons.

Predicted *H NMR Data (500 MHz, DMSO-ds)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1364111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality
Behind the
Shift

~13.0 Singlet, Broad

1H

-COOH

The acidic proton
of the carboxylic
acid is highly
deshielded and
often appears as
a broad singlet.
Its chemical shift
is concentration-

dependent.

~8.21 Doublet (d)

1H

Ar-H (H6)

This proton is
ortho to the
electron-
withdrawing
carboxylic acid
group and meta
to the sulfamoyl
group, leading to
a significant
downfield shift.

Doublet of
Doublets (dd)

~7.95

1H

Ar-H (H4)

This proton is
ortho to the
electron-
withdrawing
sulfamoyl! group
and meta to the
carboxylic acid,
resulting in a
downfield shift.

~7.45 Doublet (d)

1H

Ar-H (H3)

This proton is
ortho to the
electron-donating

methyl group,
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which shields it
relative to the
other aromatic

protons.

The protons of
the sulfamoyl
group are

~7.30 Singlet, Broad 2H -SO2NH:2 exchangeable
and often appear
as a broad

singlet.

The methyl
protons are
attached to the
~2.60 Singlet 3H -CHs aromatic ring and
appear in the
typical benzylic

region.

Interpretation Insights:

The predicted spectrum in a solvent like DMSO-de is expected to resolve all key protons. The
aromatic region (7.45-8.21 ppm) will show a characteristic splitting pattern for a 1,2,4-
trisubstituted benzene ring. The broad singlets for the -COOH and -SO2NH: protons are typical
due to hydrogen bonding and chemical exchange. The exact chemical shifts can vary based on
solvent and concentration.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methyl-5-
sulfamoylbenzoic acid. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de). The choice of DMSO-ds is crucial for dissolving the polar compound and for
observing the exchangeable protons of the acid and sulfonamide groups.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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e Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it
into the magnet.

e Acquisition:

o

Tune and shim the probe to the sample to ensure a homogeneous magnetic field.

[¢]

Acquire a standard *H NMR spectrum (e.g., using a 400 or 500 MHz spectrometer).

[¢]

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

[e]

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline
correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of
DMSO-ds (6 = 2.50 ppm) as an internal standard.

Workflow for *H NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Methyl-5-sulphamoylbenzoic acid | CBHINO4S | CID 2994667 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-Methyl-5-
sulfamoylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364111#spectroscopic-data-nmr-ir-ms-of-2-methyl-
5-sulfamoylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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